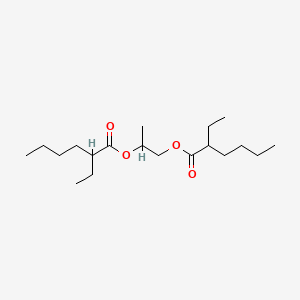
Propylene glycol diethylhexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol diethylhexanoate is a useful research compound. Its molecular formula is C19H36O4 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cosmetic Applications
Skin Conditioning and Emollient Properties
PGDEH is widely utilized in cosmetic formulations due to its excellent skin compatibility and low irritation potential. It acts as an emollient, providing a smooth feel on the skin, which is particularly beneficial in products designed for sensitive skin or baby care .
Enhanced SPF Values
Research indicates that PGDEH can significantly increase the SPF (Sun Protection Factor) value of sunscreen products while reducing the greasy sensation often associated with sunscreen agents. This makes it an attractive ingredient for high-end skincare products .
Dermal Penetration Enhancer
In vitro studies have demonstrated that PGDEH enhances the penetration of other active ingredients through the skin barrier. For instance, it has been shown to improve the dermal absorption of lidocaine and diclofenac when used in combination with these compounds . This property is particularly advantageous in topical formulations aimed at delivering therapeutic agents effectively.
Pharmaceutical Applications
Solvent for Drug Formulations
PGDEH serves as a solvent in various pharmaceutical preparations. Its ability to dissolve both hydrophilic and lipophilic compounds makes it suitable for formulating injectable drugs and other medicinal products . The European Medicines Agency has recognized propylene glycol derivatives, including PGDEH, as safe excipients in medicinal products for human use .
Case Studies in Drug Delivery
Several clinical studies have explored the pharmacokinetics of drugs formulated with PGDEH. For example, propylene glycol was used effectively as a solvent for mitoquidone, a potential cytostatic agent, demonstrating favorable absorption and distribution profiles without significant adverse effects on renal function .
Industrial Applications
Use as a Plasticizer
In industrial applications, PGDEH is employed as a plasticizer in various formulations, enhancing flexibility and durability. Its low volatility and compatibility with other materials make it ideal for use in coatings and sealants.
Safety Assessments
Toxicological Studies
Safety assessments conducted by the Cosmetic Ingredient Review (CIR) have concluded that PGDEH is safe for use in cosmetics at concentrations up to 51.7%. No significant adverse effects were reported in toxicity studies involving oral administration to rats .
Summary Table of Applications
| Application Area | Specific Uses | Benefits |
|---|---|---|
| Cosmetics | Emollient, SPF enhancer | Improved skin feel, increased SPF |
| Pharmaceuticals | Solvent for drug formulations | Effective drug delivery |
| Industrial | Plasticizer | Enhanced material flexibility |
Analyse Chemischer Reaktionen
Reaction Mechanism:
-
Nucleophilic Acyl Substitution :
-
The hydroxyl groups of propylene glycol attack the electrophilic carbonyl carbon of 2-ethylhexanoyl chloride.
-
HCl is released and neutralized by pyridine, forming a pyridinium chloride complex.
-
The general reaction is:
Propylene Glycol+22-Ethylhexanoyl ChloridePyridinePGDEH+2HCl
-
Hydrolysis and Stability
PGDEH undergoes hydrolysis under acidic or alkaline conditions, reverting to propylene glycol and 2-ethylhexanoic acid.
Hydrolysis Pathways:
-
Acid-Catalyzed Hydrolysis :
-
Protonation of the ester carbonyl oxygen increases electrophilicity.
-
Water attacks the carbonyl carbon, breaking the ester bond.
-
-
Base-Catalyzed Hydrolysis (Saponification) :
-
Hydroxide ions deprotonate water, enhancing nucleophilic attack on the ester.
-
Hydrolysis Products:
| Condition | Products |
|---|---|
| Acidic | Propylene glycol + 2-ethylhexanoic acid |
| Alkaline | Propylene glycol + 2-ethylhexanoate salt |
Note: Specific kinetic data for PGDEH hydrolysis were not identified in the provided sources, but the mechanism aligns with general ester behavior .
Functional Role in Formulations
While not a direct chemical reaction, PGDEH enhances the percutaneous penetration of active ingredients in topical formulations. For example:
-
5-Fluorouracil (5-FU) Permeability : PGDEH analogs like propylene glycol caprylate increased 5-FU penetration by 441-fold in hydrotropic formulations .
-
Synergy with Solvents : Combinations with ethanol or propylene glycol amplify penetration effects .
Toxicological Implications of Byproducts
Residual pyridine from synthesis must be minimized due to its toxicity. Studies confirm PGDEH’s safety in cosmetics at concentrations up to 51.7% for diesters .
Eigenschaften
CAS-Nummer |
93981-97-6 |
|---|---|
Molekularformel |
C19H36O4 |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
2-(2-ethylhexanoyloxy)propyl 2-ethylhexanoate |
InChI |
InChI=1S/C19H36O4/c1-6-10-12-16(8-3)18(20)22-14-15(5)23-19(21)17(9-4)13-11-7-2/h15-17H,6-14H2,1-5H3 |
InChI-Schlüssel |
RYKSMKFLIHUEBL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)C(=O)OCC(C)OC(=O)C(CC)CCCC |
Key on ui other cas no. |
93981-97-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















